molecular formula C17H12Cl2N2OS B3124978 N-(3,5-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 321429-65-6

N-(3,5-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B3124978
CAS No.: 321429-65-6
M. Wt: 363.3 g/mol
InChI Key: OYXRVSBXSUCBPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, dichlorophenyl, and carboxamide groups would significantly influence its structure. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The carboxamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For instance, the carboxamide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The dichlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the dichlorophenyl and carboxamide groups could enhance its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthesis and Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating that structural modifications on the thiazole ring can significantly affect their biological activity. For example, novel thiazole-5-carboxamide derivatives demonstrated varied anticancer activities, suggesting that these compounds could serve as leads for the development of new anticancer agents. The structure-activity relationship studies help in understanding the impact of different substituents on the thiazole core on their anticancer efficacy (Cai et al., 2016; Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Properties

Thiazole derivatives have also been synthesized and evaluated for their antimicrobial and antifungal properties. The presence of specific substituents on the thiazole ring was found to contribute significantly to the compounds' ability to inhibit bacterial and fungal growth. This suggests potential applications in developing new antimicrobial and antifungal agents (Akbari et al., 2008; Cascioferro et al., 2016).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiazole derivatives provide insights into their structural properties and potential reactivity. These studies are crucial for designing compounds with desired biological activities and for understanding the mechanisms underlying their actions. For instance, alternative products in reactions involving thiazole derivatives have been identified, contributing to the knowledge of thiazole chemistry and its application in synthesizing complex molecules (Krauze et al., 2007).

Anticancer and Biological Screening

Further exploration into thiazole derivatives' anticancer activities through synthesis, characterization, and biological screening demonstrates their potential as anticancer agents. Structural modifications and different synthetic approaches have led to the discovery of compounds with significant anticancer properties, highlighting the importance of thiazole derivatives in drug discovery and development (Gomha et al., 2014; Gomha et al., 2017).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-14-8-12(18)7-13(19)9-14/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXRVSBXSUCBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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